molecular formula C15H14O B371677 2-Styrylbenzyl alcohol CAS No. 5079-91-4

2-Styrylbenzyl alcohol

Cat. No.: B371677
CAS No.: 5079-91-4
M. Wt: 210.27g/mol
InChI Key: ZOICUOZBBWAVBI-ZHACJKMWSA-N
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Description

2-Styrylbenzyl alcohol (CAS: Not explicitly provided; molecular formula inferred as C₁₅H₁₄O) is a benzyl alcohol derivative featuring a styryl (vinylbenzene) substituent at the 2-position of the benzyl ring. This compound is synthesized via the reduction of 2-Styrylbenzaldehyde, achieving a high yield of 95% under specific conditions (e.g., using iso-propanol as a reducing agent) . The styryl group introduces extended π-conjugation, enhancing UV absorption and influencing reactivity in oxidation and electrophilic substitution reactions.

Properties

CAS No.

5079-91-4

Molecular Formula

C15H14O

Molecular Weight

210.27g/mol

IUPAC Name

[2-[(E)-2-phenylethenyl]phenyl]methanol

InChI

InChI=1S/C15H14O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-11,16H,12H2/b11-10+

InChI Key

ZOICUOZBBWAVBI-ZHACJKMWSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2CO

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2CO

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2CO

Origin of Product

United States

Chemical Reactions Analysis

Oxidative Etherification

2-Styrylbenzyl alcohol undergoes aerobic oxidative ether formation under transition-metal-free conditions. Key findings:

Reaction conditions :

  • Basic DMSO solvent system

  • Phenol catalyst (10 mol%)

  • 60–80°C for 12 hours

  • Atmospheric oxygen as oxidant

ParameterValueSource
Yield range70–92%
Key intermediatesBenzaldehyde derivatives
Role of DMSOActs as a carbon source

Mechanism:

  • Oxidation of the benzyl alcohol moiety to benzaldehyde via DMSO-mediated dehydrogenation .

  • Condensation with styryl groups to form styryl ethers through nucleophilic attack .

Electrochemical Oxidation

Au/CoOOH-catalyzed electrochemical oxidation converts this compound to styrylbenzoic acid while generating H₂.

Key insights :

  • Optimal potential : 1.3 V vs. RHE (reversible hydrogen electrode) .

  • Catalyst : Au/CoOOH interface enhances adsorption and lowers activation energy .

  • Rate-determining step : Generation of electrophilic OH* on CoOOH (ΔG = −0.084 eV) .

Products :

  • Primary: Styrylbenzoic acid (via sequential oxidation: alcohol → aldehyde → carboxylic acid) .

  • Byproduct: H₂ gas (Faradaic efficiency >90%) .

Esterification and Protection

The hydroxyl group participates in esterification with carboxylic acids or acrylonitrile:

Example reaction with acrylonitrile (Ritter reaction) :
2 Styrylbenzyl alcohol+CH2=CHCNN 2 Styrylbenzyl acrylamide\text{2 Styrylbenzyl alcohol}+\text{CH}_2=\text{CHCN}\rightarrow \text{N 2 Styrylbenzyl acrylamide}

  • Conditions : Acid catalysis (e.g., H₂SO₄), 80–100°C .

  • Application : Synthesis of amide-protected derivatives for organic synthesis .

Condensation Reactions

Under acidic conditions, this compound forms ethers via self-condensation:

Mechanism :

  • Protonation of the hydroxyl group.

  • Nucleophilic attack by another alcohol molecule.

  • Elimination of water to form diaryl ethers .

Typical yields : 60–75% (dependent on acid strength and temperature) .

Reduction and Hydrogenolysis

The benzyl alcohol group can be selectively reduced or cleaved:

  • Hydrogenolysis : Pd/C catalyst under H₂ removes the benzyl group, yielding styrylbenzene .

  • Borohydride reduction : Converts carbonyl intermediates (e.g., styrylbenzaldehyde) back to alcohols .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Substituent(s) Key Properties
This compound C₁₅H₁₄O Styryl (C₆H₅-CH=CH-) High conjugation, UV-active, 95% synthesis yield
2-Phenethylbenzyl alcohol C₁₅H₁₆O Phenethyl Hydrophobic, saturated bridge
2-Hydroxybenzyl alcohol C₇H₈O₂ -OH Intramolecular H-bonding, pKa ~9–10
Vanillyl alcohol C₈H₁₀O₃ 4-OH, 3-OCH₃ Water-soluble, biodegradable

Table 2: Reactivity in Oxidation Reactions

Compound Oxidation Product Yield/Conditions
This compound 2-Styrylbenzaldehyde High yield (95%) with iso-propanol
Benzyl alcohol Benzaldehyde 80–90% with DBDMH
2-Nitrobenzyl alcohol 2-Nitrobenzaldehyde Photolytic cleavage

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Styrylbenzyl alcohol, and what factors influence reaction yields?

  • Methodological Answer : Synthesis typically involves condensation reactions between benzaldehyde derivatives and styryl precursors. Reaction yields depend on catalyst choice (e.g., acid/base conditions), solvent polarity, and temperature control. Purification via column chromatography or recrystallization is recommended to isolate the product . For reproducibility, document reaction parameters (e.g., molar ratios, reflux time) and validate purity using spectroscopic techniques.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and styryl conjugation. High-performance liquid chromatography (HPLC) or gas chromatography with flame ionization detection (GC-FID) can assess purity (>98% by area normalization). Cross-validate results with melting point analysis and elemental composition data .

Q. What are the recommended storage conditions for this compound to prevent degradation?

  • Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to identify degradation products. Monitor via HPLC and compare with reference standards .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported reaction kinetics of this compound under varying pH conditions?

  • Methodological Answer : Design a controlled pH series (pH 3–11) using buffer systems. Track reaction progress via UV-Vis spectroscopy or mass spectrometry. Use Arrhenius plots to compare activation energies across studies. Replicate conflicting experiments with standardized protocols (e.g., identical ionic strength) to isolate variables .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and predict nucleophilic/electrophilic sites. Validate models against experimental kinetic data (e.g., Hammett plots). Use molecular dynamics simulations to study solvent effects .

Q. What methodological considerations are critical when designing longitudinal stability studies for this compound in different solvent systems?

  • Methodological Answer : Use sealed vials with headspace analysis to monitor volatile byproducts. Include control samples (e.g., solvent-only blanks) to distinguish solvent-induced degradation. Employ mass balance calculations to account for unreacted starting material. Report uncertainty intervals for degradation rates .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the photostability of this compound in UV-exposed environments?

  • Methodological Answer : Replicate studies using calibrated light sources (e.g., 254 nm UV lamps) and quantify degradation via HPLC-MS. Compare quantum yield calculations and consider matrix effects (e.g., presence of stabilizers in prior studies). Publish raw datasets to enable meta-analyses .

Q. What protocols ensure reproducibility in quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Use isotope dilution mass spectrometry (ID-MS) with deuterated internal standards. Validate recovery rates (85–115%) through spike-and-recovery experiments. Adopt ISO/IEC 17025 guidelines for instrument calibration and data reporting .

Safety and Toxicology

Q. What toxicological assessments are recommended for this compound in preclinical studies?

  • Methodological Answer : Conduct acute toxicity tests (OECD 423) in rodent models. Assess dermal irritation (OECD 404) and mutagenicity (Ames test). For inhalation risks, follow OECD 412 guidelines if aerosol exposure is possible .

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